

Application Note: Analysis of 4-Amino-3,5-dimethylbenzonitrile by Mass Spectrometry

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylbenzonitrile

Cat. No.: B184031

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Introduction

4-Amino-3,5-dimethylbenzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in research and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of such compounds, providing essential information for identity confirmation and structural characterization. This application note provides a detailed protocol for the analysis of **4-Amino-3,5-dimethylbenzonitrile** using mass spectrometry and guidance on interpreting the resulting data.

Molecular and Spectrometric Data

The chemical structure and key properties of **4-Amino-3,5-dimethylbenzonitrile** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂
Molecular Weight	146.19 g/mol [1][2][3]
Monoisotopic Mass	146.0844 u[4]
CAS Number	74896-24-5[1][2][3]

Based on the principles of mass spectrometry and the fragmentation of similar aromatic compounds, a hypothetical electron ionization (EI) mass spectrum of **4-Amino-3,5-dimethylbenzonitrile** is presented below. The fragmentation pattern is predicted based on the stability of the resulting ions.

m/z (Predicted)	Relative Abundance (%)	Ion Identity (Proposed)
146	100	[M] ^{+•} (Molecular Ion)
145	85	[M-H] ⁺
131	60	[M-CH ₃] ⁺
117	40	[M-H-HCN] ⁺
104	30	[M-CH ₃ -HCN] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocol

This protocol outlines the steps for analyzing **4-Amino-3,5-dimethylbenzonitrile** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.[5]

1. Sample Preparation

- Stock Solution: Accurately weigh 1 mg of **4-Amino-3,5-dimethylbenzonitrile** and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.[6]

- Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.[6]
- Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could block the GC column or contaminate the ion source.[6]

2. GC-MS Instrumentation and Conditions

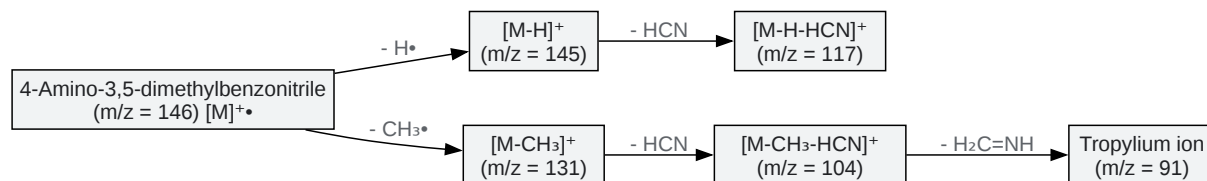
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Mass Range: m/z 50-300.

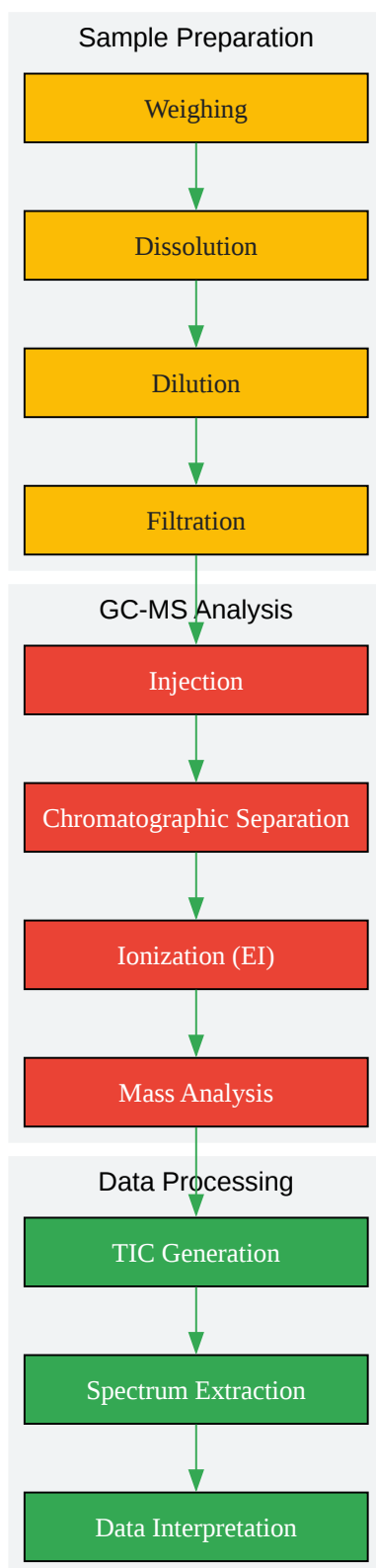
3. Data Acquisition and Analysis

- Inject the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the apex of the chromatographic peak corresponding to **4-Amino-3,5-dimethylbenzonitrile**.
- Identify the molecular ion peak and the major fragment ions.
- Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) if available, or interpret the fragmentation pattern to confirm the structure.

Data Interpretation and Fragmentation Pathway

The electron ionization of **4-Amino-3,5-dimethylbenzonitrile** is expected to produce a characteristic fragmentation pattern. The proposed pathway helps in the structural confirmation of the analyte.





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